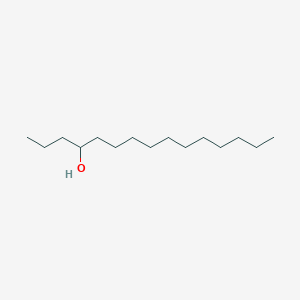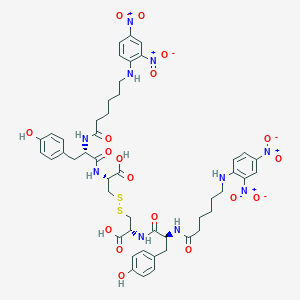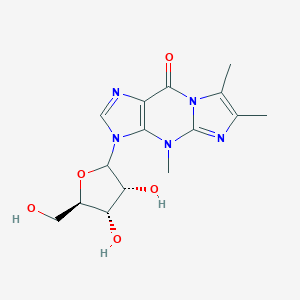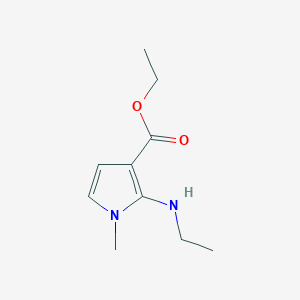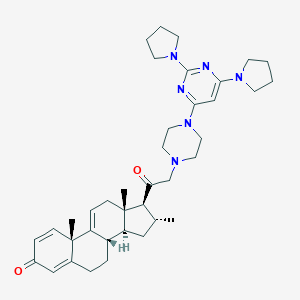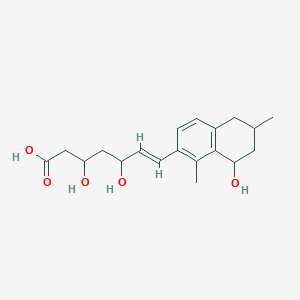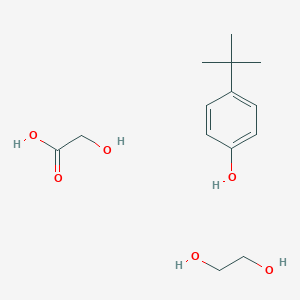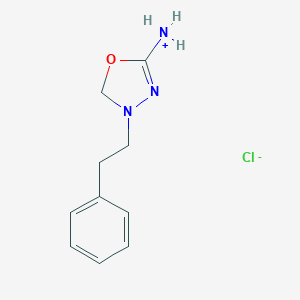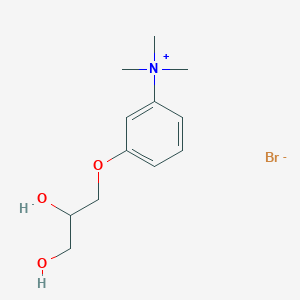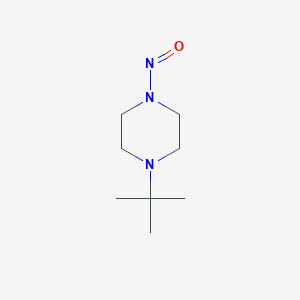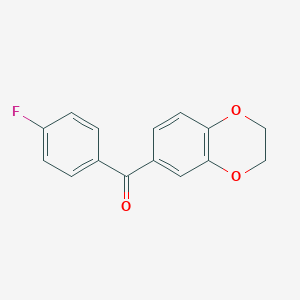
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-, also known as MDBF, is a synthetic compound that belongs to the class of benzodioxinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology.
Mecanismo De Acción
The exact mechanism of action of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is not fully understood. However, it has been proposed that Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- exerts its antitumor activity through the inhibition of HDACs, which leads to the accumulation of acetylated histones and the upregulation of tumor suppressor genes. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been shown to have a low toxicity profile and is well-tolerated in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is its ease of synthesis and high purity yield. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has shown promising antitumor activity in various cancer cell lines. However, one of the limitations of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is its relatively limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-. One potential direction is the development of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- as a novel HDAC inhibitor for the treatment of cancer. Additionally, more studies are needed to fully understand the mechanism of action of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- and its potential applications in other fields, such as materials science and chemical biology. Finally, the optimization of the synthesis process and the improvement of the solubility of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- may lead to the development of more effective and efficient derivatives of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.
In conclusion, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. While more studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-, its ease of synthesis and promising antitumor activity make it a promising candidate for the development of novel HDAC inhibitors and other therapeutic agents.
Métodos De Síntesis
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- can be synthesized through a multistep process that involves the reaction of 4-fluorophenylacetic acid with 1,2-dimethoxybenzene, followed by oxidation and cyclization to form the final product. The synthesis process is relatively straightforward and can be optimized to yield high purity and high yield of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.
Aplicaciones Científicas De Investigación
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents, and Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has the potential to be developed into a novel HDAC inhibitor.
Propiedades
Número CAS |
101018-97-7 |
|---|---|
Nombre del producto |
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- |
Fórmula molecular |
C15H11FO3 |
Peso molecular |
258.24 g/mol |
Nombre IUPAC |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H11FO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 |
Clave InChI |
VUFMHALBFUZFAA-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)F |
Otros números CAS |
101018-97-7 |
Sinónimos |
(2,3-Dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)
